
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose and is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It possesses excellent properties like high viscosity, hydrophilicity, defoaming, chelating ability, etc .
Synthesis Analysis
The synthesis of CMC involves an etherification process where carboxymethyl groups are bonded to the hydroxyl groups of cellulose. This process uses monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis
The molecular structure of CMC consists of glucose rings connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds . The carboxymethyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis
CMC is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . Its rheological properties (stress-strain flow behavior, pseudoplasticity, viscoelasticity, and thixotropy) are primarily controlled by the viscosity .Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Hydrogel Formation
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid: can be utilized in the formation of hydrogels with potential biomedical applications. These hydrogels, due to their high water content and porosity, can mimic the natural tissue architecture, making them suitable for therapeutic scaffolds in skin tissue engineering .
Drug Delivery Systems
The compound’s ability to form hydrogels can be harnessed to create drug delivery systems. These systems can improve the delivery profiles of drugs and allow for controlled release, which is crucial in various medical treatments .
Antibacterial Effects
Hydrogels derived from this compound have demonstrated antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus . This property can be particularly useful in developing antimicrobial coatings or dressings .
Cell Viability Enhancement
Research indicates that hydrogels containing 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can improve cell viability. This is essential for developing materials that support cell growth and proliferation, which is beneficial in regenerative medicine .
Heavy Metal Removal
The carboxyl groups in the compound can chelate heavy metals like lead (Pb) and zinc (Zn), indicating its potential use in environmental applications for the removal of heavy metal contaminants from wastewater .
Tissue Engineering
Due to its biocompatibility and structural properties, this compound can be used in tissue engineering applications. It can help in developing scaffolds that support the growth and differentiation of various cell types, aiding in the repair or replacement of damaged tissues .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carboxymethyl)cyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSUYXIVGSQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)
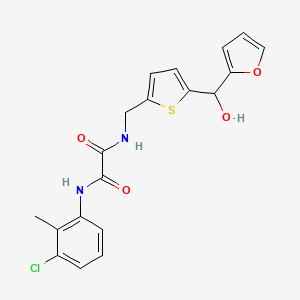
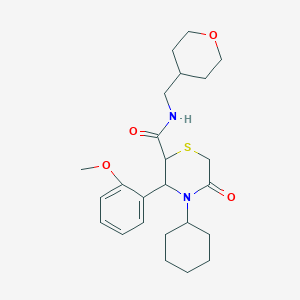
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)


![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
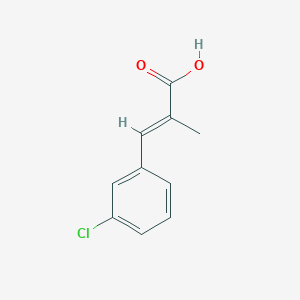

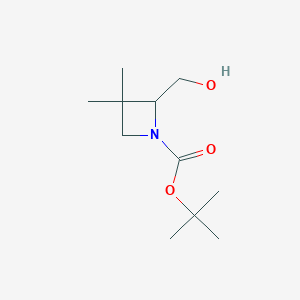
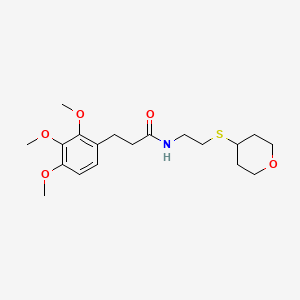
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)